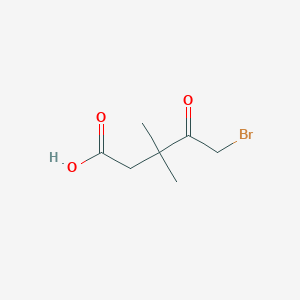

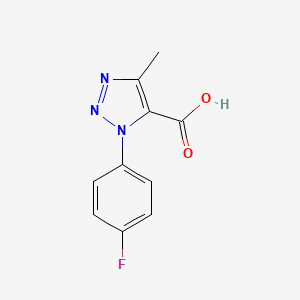

2-methyl-5-phenylpiperidine

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 2-methyl-5-phenylpiperidine can be determined using techniques such as X-ray crystallography . This technique has long been used as a powerful method to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis

Chemical process modeling is a computer modeling technique used in chemical engineering process design . It typically involves using purpose-built software to define a system of interconnected components, which are then solved so that the steady-state or dynamic behavior of the system can be predicted .Scientific Research Applications

Biological Profile and Sigma Receptor Ligand Synthesis

A study explored the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, including compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties. One compound, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, showed high affinity for sigma1 sites and favorable selectivity, suggesting potential as a sigma1/sigma2 agonist. This study indicates a possible role of 2-methyl-5-phenylpiperidine derivatives in modulating tissue transglutaminase expression in astroglial cell cultures (Prezzavento et al., 2007).

Preparation of Cyanopiperidines for Perhydrohistrionicotoxin Construction

Research on the anodic cyanation of 2-alkyl-N-phenylpiperidines led to the formation of 2-cyano-6-alkyl-N-phenylpiperidines, a process with high regioselectivity. This method was applied in constructing the carbon framework of perhydrohistrionicotoxin, highlighting the use of 2-methyl-5-phenylpiperidine derivatives in the synthesis of complex organic structures (Malassene et al., 2003).

Stereochemistry of Phenylpiperidines

A study on the catalytic reduction of methyl-phenyl-tetrahydropyridines to cis-methyl-phenylpiperidines shed light on the stereochemistry of these compounds. The research provided insights into the structural properties and hot-plate activities of various phenylpiperidine derivatives, including 2-methyl-5-phenylpiperidine (Mcerlane & Casy, 1972).

α1-Adrenoceptor Antagonists and Antihypertensive Agents

A series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, including substituted phenylpiperidinyl methyl groups, were synthesized and evaluated as α1-adrenoceptor antagonists and antihypertensive agents. This illustrates the potential of 2-methyl-5-phenylpiperidine derivatives in developing new medications for hypertension (Chern et al., 1993).

Synthesis of Phenylpiperidine and Phenylpyrrolidine

Research on the reductive amination of dicarbonyl compounds with (S)-valine methyl ester led to the synthesis of N-substituted phenylpiperidine and phenylpyrrolidine, contributing to the chemical synthesis domain and highlighting the relevance of 2-methyl-5-phenylpiperidine derivatives in stereochemical studies (Manescalchi et al., 1994).

Mechanism of Action

While specific information on the mechanism of action for 2-methyl-5-phenylpiperidine was not found, it’s worth noting that related compounds such as Meperidine function as an analgesic as a result of central nervous system (CNS) μ-opioid receptor agonism, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name |

2-methyl-5-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNNQUKRMONUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenylpiperidine | |

CAS RN |

95466-84-5 | |

| Record name | 2-methyl-5-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)

![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)

![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)